{(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic molecule featuring multiple functional groups, including a thiazolidinone ring, a nitro group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Cyclization to Thiazolidinone: The hydrazone intermediate is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring. This step often requires heating and the presence of a catalyst such as p-toluenesulfonic acid.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazolidinone moieties.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a potential candidate for treating diseases such as cancer and bacterial infections.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of {(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone and thiazolidinone moieties allow it to form stable complexes with metal ions and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Hydrazones: Compounds featuring a hydrazone linkage.
Nitrobenzylidene Derivatives: Compounds with a nitrobenzylidene moiety.
Uniqueness
What sets {(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid apart is its combination of these functional groups in a single molecule. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10N4O6S |
---|---|
Molecular Weight |
338.30 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(2-hydroxy-3-nitrophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H10N4O6S/c17-9(18)4-8-11(20)14-12(23-8)15-13-5-6-2-1-3-7(10(6)19)16(21)22/h1-3,5,8,19H,4H2,(H,17,18)(H,14,15,20)/b13-5+ |
InChI Key |
OIZIVDSMFGFTIA-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.